8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline 8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline
Brand Name: Vulcanchem
CAS No.: 2034502-50-4
VCID: VC5842152
InChI: InChI=1S/C18H18N4O3S/c23-26(24,16-7-1-4-14-5-2-8-21-18(14)16)22-11-3-6-15(13-22)25-17-12-19-9-10-20-17/h1-2,4-5,7-10,12,15H,3,6,11,13H2
SMILES: C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NC=CN=C4
Molecular Formula: C18H18N4O3S
Molecular Weight: 370.43

8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline

CAS No.: 2034502-50-4

Cat. No.: VC5842152

Molecular Formula: C18H18N4O3S

Molecular Weight: 370.43

* For research use only. Not for human or veterinary use.

8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline - 2034502-50-4

Specification

CAS No. 2034502-50-4
Molecular Formula C18H18N4O3S
Molecular Weight 370.43
IUPAC Name 8-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylquinoline
Standard InChI InChI=1S/C18H18N4O3S/c23-26(24,16-7-1-4-14-5-2-8-21-18(14)16)22-11-3-6-15(13-22)25-17-12-19-9-10-20-17/h1-2,4-5,7-10,12,15H,3,6,11,13H2
Standard InChI Key IEDAGKXYWUVIAZ-UHFFFAOYSA-N
SMILES C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NC=CN=C4

Introduction

Structural Analysis and Nomenclature

Core Scaffold and Substituent Roles

The compound’s IUPAC name, 8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline, delineates a quinoline backbone substituted at the 8-position with a sulfonyl group. This sulfonyl moiety bridges to a piperidine ring, which is further functionalized at the 3-position with a pyrazin-2-yloxy group. The quinoline nucleus, a bicyclic structure comprising fused benzene and pyridine rings, is renowned for its pharmacological versatility, particularly in antimicrobial and central nervous system (CNS)-targeting agents . The sulfonyl group enhances solubility and modulates electronic properties, while the piperidine-pyrazine appendage introduces conformational rigidity and potential hydrogen-bonding interactions .

Comparative Structural Analogues

Analogous compounds, such as 2-(piperidin-1-yl)quinoline-3-carbaldehydes and quinoline thiosemicarbazones, demonstrate the significance of piperidine and sulfonyl groups in optimizing bioavailability and target engagement. For instance, derivatives like 6g (IC50 = 19.85 μM against acetylcholinesterase) highlight the impact of 8-substituents on cholinesterase inhibition . Similarly, sulfonamide libraries synthesized via chemoselective amination of halo(het)arene sulfonyl halides underscore the role of sulfonyl groups in diversifying chemical space .

Synthetic Methodologies

Microwave-Assisted Condensation

Microwave irradiation has emerged as a pivotal technique for synthesizing quinoline-piperidine hybrids. In a representative protocol, 2-(piperidin-1-yl)quinoline-3-carbaldehydes were condensed with thiosemicarbazides under microwave conditions (3–5 min, 80–100°C), achieving yields exceeding 90% . This method’s efficiency suggests applicability for introducing the sulfonyl-piperidine-pyrazine moiety at the quinoline 8-position. Key steps include:

  • Vilsmeier–Haack formylation of acetanilides to generate 2-chloroquinoline-3-carbaldehydes.

  • Nucleophilic aromatic substitution with piperidine in PEG-400/CTAB, yielding 2-(piperidin-1-yl)quinoline intermediates.

  • Microwave-assisted sulfonylation using pyrazine-2-yloxy-piperidine sulfonyl chlorides.

Chemoselective Amination of Sulfonyl Halides

The sulfonyl linker in 8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline likely originates from chemoselective reactions between quinoline-8-sulfonyl chloride and aminopyrazine-piperidine derivatives. Studies on halo(het)arene sulfonyl halides demonstrate that electron-deficient aryl sulfonyl chlorides (e.g., pyridine-3-sulfonyl chlorides) undergo preferential amination at the sulfonyl center over nucleophilic aromatic substitution (SNAr), particularly with secondary amines like piperidine . For example, 7{13} (4-chloropyridine-3-sulfonyl chloride) reacted with azepane in acetonitrile to yield sulfonamides in 71% isolated yield .

Table 1: Representative Yields for Sulfonamide Synthesis

Sulfonyl ChlorideAmineConditionsYield (%)
Quinoline-8-SO2Cl3-(Pyrazin-2-yloxy)piperidineMeCN, i-Pr2NEt, rt68*
7{13}AzepaneMeCN, i-Pr2NEt71
7{23}MorpholinoethylNMP, 140°C44
*Theorized based on analogous reactions .

Structure-Activity Relationships (SAR)

Quinoline Substitution Patterns

  • 8-Substituents: Methyl or sulfonyl groups at the 8-position enhance cholinesterase inhibition by aligning with hydrophobic pockets in the enzyme active site .

  • Piperidine Configuration: N-Sulfonyl piperidines improve blood-brain barrier permeability compared to N-alkyl derivatives .

Sulfonyl Linker Optimization

  • Electron-Withdrawing Groups: Pyrazine-2-yloxy substituents increase sulfonyl electrophilicity, facilitating covalent interactions with serine hydrolases .

  • Steric Effects: Bulky 3-substituents on piperidine (e.g., pyrazine) may reduce off-target binding by limiting access to non-polar enzyme regions .

Future Directions and Clinical Prospects

Targeted Drug Delivery

Conjugating 8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline with nanoparticle carriers could enhance CNS bioavailability, addressing limitations observed in piperidine-based therapeutics .

Dual-Cholinesterase Inhibitors

Rational design of analogs with balanced AChE/BChE inhibition profiles may mitigate dose-dependent toxicity, as seen in donepezil derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator